molecular formula C12H11BrFNO2 B13719085 Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate

Cat. No.: B13719085
M. Wt: 300.12 g/mol
InChI Key: KQBCHDKCNQOHSI-UHFFFAOYSA-N
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Description

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine and a fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Halogenation: The introduction of bromine and fluorine atoms onto the indole ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), while fluorination can be achieved using fluorine gas or other fluorinating agents.

    Esterification: The final step involves the esterification of the indole derivative with methyl propanoate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in studies of indole-based biological pathways and as a probe for investigating enzyme activities.

    Medicine: Indole derivatives have shown potential as therapeutic agents for various diseases, including cancer, microbial infections, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activities. The exact molecular targets and pathways depend on the specific biological context and the nature of the indole derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-Bromo-3-indolyl)propanoate: Similar structure but lacks the fluorine atom.

    Methyl 3-(7-Fluoro-3-indolyl)propanoate: Similar structure but lacks the bromine atom.

    Methyl 3-(4-Chloro-7-fluoro-3-indolyl)propanoate: Similar structure but has a chlorine atom instead of bromine.

Uniqueness

Methyl 3-(4-Bromo-7-fluoro-3-indolyl)propanoate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11BrFNO2

Molecular Weight

300.12 g/mol

IUPAC Name

methyl 3-(4-bromo-7-fluoro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H11BrFNO2/c1-17-10(16)5-2-7-6-15-12-9(14)4-3-8(13)11(7)12/h3-4,6,15H,2,5H2,1H3

InChI Key

KQBCHDKCNQOHSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C(C=CC(=C12)Br)F

Origin of Product

United States

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